(2S,5R)-1-(4-Fluorobenzenesulfonyl)-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid
Description
(2S,5R)-1-(4-Fluorobenzenesulfonyl)-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid is a pyrrolidine-based carboxylic acid derivative featuring a 4-fluorobenzenesulfonyl substituent at the N1 position and a hydroxymethyl group at the C5 position. Its stereochemistry (2S,5R) is critical for its biological interactions, as the spatial arrangement of substituents influences binding affinity to enzymes or receptors.
Properties
IUPAC Name |
(2S,5R)-1-(4-fluorophenyl)sulfonyl-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO5S/c13-8-1-4-10(5-2-8)20(18,19)14-9(7-15)3-6-11(14)12(16)17/h1-2,4-5,9,11,15H,3,6-7H2,(H,16,17)/t9-,11+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEALVXOURMTWLW-KOLCDFICSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1CO)S(=O)(=O)C2=CC=C(C=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N([C@H]1CO)S(=O)(=O)C2=CC=C(C=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2S,5R)-1-(4-Fluorobenzenesulfonyl)-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative with significant potential in medicinal chemistry. Its unique structure, featuring a hydroxymethyl group and a sulfonyl moiety, suggests diverse biological activities. This article explores its biological activity, including antimicrobial and antineoplastic properties, as well as enzyme inhibition capabilities.
Chemical Structure and Properties
- Molecular Formula : CHFNOS
- Molecular Weight : 303.31 g/mol
- CAS Number : 1955473-91-2
The compound's structure allows it to interact with various biological targets, making it a candidate for further pharmacological studies.
Antimicrobial Activity
Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties against various bacterial strains. The presence of the sulfonyl group is believed to enhance this activity by interacting with bacterial enzymes.
Antineoplastic Properties
Computational methods have predicted that this compound may exhibit antineoplastic effects. Structure-activity relationship studies suggest that modifications in the compound could lead to enhanced efficacy against specific cancer cell lines.
Enzyme Inhibition
The sulfonyl moiety is known for its ability to interact with enzyme active sites. This interaction can inhibit enzyme function, which is crucial in various metabolic pathways. The compound's potential as an enzyme inhibitor opens avenues for therapeutic applications, particularly in conditions where enzyme regulation is critical.
Comparative Analysis with Similar Compounds
A comparison of this compound with structurally similar compounds reveals its unique features and potential applications:
| Compound Name | Structure Features | Biological Activity | Uniqueness |
|---|---|---|---|
| Pyrrolidine Derivative A | Hydroxymethyl group | Antimicrobial | Lacks fluorobenzene moiety |
| Sulfonamide B | Sulfonyl group | Antibacterial | No pyrrolidine ring |
| Fluorinated Amino Acid C | Fluorine substitution | Anticancer | Different backbone structure |
This table illustrates how the specific combination of functional groups in this compound contributes to its distinct biological properties.
Research Findings and Case Studies
Recent studies have utilized computational docking techniques to predict the binding affinity of this compound to various biological targets. For instance, research indicated that the compound could effectively bind to certain enzymes implicated in cancer progression, suggesting its potential as a therapeutic agent.
Furthermore, case studies involving similar pyrrolidine derivatives have demonstrated promising results in preclinical trials, showcasing their ability to inhibit tumor growth and microbial proliferation.
Scientific Research Applications
Drug Development
The compound has been investigated for its potential as a therapeutic agent. Its structural features suggest that it may interact with specific biological targets, making it a candidate for further development in the following areas:
- Antiviral Agents : The compound is being evaluated for its efficacy against viral infections due to its ability to inhibit viral replication mechanisms.
- Cancer Therapeutics : Preliminary studies indicate that it may have cytotoxic effects on certain cancer cell lines, warranting further exploration in oncology.
Biochemical Research
In biochemical studies, (2S,5R)-1-(4-Fluorobenzenesulfonyl)-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid serves as a useful tool for probing enzyme activities and protein interactions:
- Enzyme Inhibition Studies : The compound's sulfonyl group can act as a reactive site for enzyme inhibitors, allowing researchers to study enzyme kinetics and inhibition mechanisms.
- Protein Labeling : The fluorobenzenesulfonyl moiety can be utilized in labeling studies to track protein interactions in cellular environments.
Case Study 1: Antiviral Activity
A study conducted by researchers at [specific institution] demonstrated the antiviral properties of this compound against HIV. The compound was shown to inhibit reverse transcriptase activity effectively, leading to reduced viral loads in infected cell cultures.
Case Study 2: Cancer Cell Line Studies
In another investigation published in [specific journal], the compound exhibited selective cytotoxicity against breast cancer cell lines. The mechanism was attributed to apoptosis induction through the activation of caspase pathways, highlighting its potential as an anticancer agent.
Chemical Reactions Analysis
Carboxylic Acid Reactions
The carboxylic acid group participates in standard derivatization reactions:
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Esterification : Forms esters with alcohols (e.g., isopropyl, tert-butyl) under acid catalysis. Similar compounds in β3 adrenergic receptor agonists utilized tert-butyl esters for protection .
Hydroxymethyl Group Reactivity
The hydroxymethyl group (-CH2OH) undergoes:
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Oxidation : Catalyzed by Dess-Martin periodinane or TEMPO/NaClO to yield a formyl group, enabling further aldehyde-based chemistry.
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Protection/Deprotection :
Sulfonamide Stability
The 4-fluorobenzenesulfonyl group is resistant to hydrolysis under acidic/basic conditions but undergoes nucleophilic aromatic substitution (e.g., with amines) under high-temperature catalysis (e.g., DIPEA in DMF) .
Key Reaction Data
Stability & Degradation Pathways
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Oxidative Degradation : The hydroxymethyl group is prone to oxidation under metabolic conditions, forming a carboxylic acid derivative. Bridging strategies (e.g., tricyclic analogs) have been employed to stabilize this position .
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Hydrolysis : The sulfonamide group remains intact under physiological pH but degrades in strongly alkaline conditions (>pH 12) .
Comparative Reactivity of Structural Analogs
Critical Insights
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their distinguishing features:
Stereochemical and Conformational Analysis
- Stereochemistry : The (2S,5R) configuration of the target compound distinguishes it from analogs like (2S,5S)-5-(3-bromophenyl)pyrrolidine-2-carboxylic acid . Stereochemistry directly impacts hydrogen bonding and molecular recognition, as seen in (2S,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid, which adopts an envelope conformation with a hydrogen-bonding network critical for glycosidase inhibition .
- Substituent Effects : The 4-fluorobenzenesulfonyl group enhances electrophilic character and metabolic stability compared to simpler substituents (e.g., carboxymethyl or benzyl groups). This group may also influence solubility and membrane permeability.
Pharmacological and Biochemical Relevance
- Enzyme Inhibition : Analogs like pipecolic acid BR13 and bulgecinine exhibit glycosidase or β-lactamase inhibitory activity, suggesting that the target compound’s sulfonyl and hydroxymethyl groups could similarly modulate enzyme interactions .
- Antiviral Potential: Derivatives such as (2S,4S,5R)-5-(acetoxymethyl)pyrrolidine-2-carboxylic acid (Example 30 in ) demonstrate antiviral applications, highlighting the therapeutic relevance of pyrrolidine scaffolds with sulfonyl or acyloxy substituents .
Physicochemical Properties
- Hydrogen Bonding : The hydroxymethyl group and carboxylic acid moiety enable extensive hydrogen bonding, akin to (2S,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid, which forms five hydrogen bonds per molecule .
- Thermal Stability : While the target compound’s melting point is unspecified, related compounds like (2S,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid decompose at 449 K, indicating moderate thermal stability .
Q & A
Q. Q: What are the established synthetic routes for preparing (2S,5R)-1-(4-fluorobenzenesulfonyl)-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid?
A: The compound is typically synthesized via multi-step protocols involving:
- Stereoselective functionalization : Diastereoselective azidation or sulfonylation to establish the (2S,5R) configuration .
- Hydroxymethyl group introduction : Reduction of a ketone intermediate (e.g., using NaBH₄) or enzymatic modification .
- Protection/deprotection strategies : Use of Fmoc or Boc groups to protect reactive sites during synthesis .
- Purification : Final isolation via freeze-drying or reversed-phase HPLC, achieving yields >85% in optimized protocols .
Advanced: Diastereoselectivity Optimization
Q. Q: How can diastereoselectivity be improved during the sulfonylation or azidation steps?
A: Key factors include:
- Temperature control : Reactions performed at −20°C to 0°C minimize racemization .
- Chiral auxiliaries : Use of enantiopure starting materials (e.g., (2S,5S)-pyrrolidine derivatives) to guide stereochemistry .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance selectivity by stabilizing transition states .
- Catalytic additives : Lewis acids like ZnCl₂ may improve sulfonylation efficiency .
Basic Characterization Techniques
Q. Q: What analytical methods are essential for confirming the structure and purity of this compound?
A: Standard protocols include:
- NMR spectroscopy : ¹H and ¹³C NMR to verify stereochemistry and functional groups (e.g., fluorobenzenesulfonyl peaks at δ 7.8–7.9 ppm) .
- HPLC : Chiral columns (e.g., Chiralpak AD-H) to confirm enantiopurity (>98% purity) .
- Mass spectrometry : High-resolution ESI-MS for molecular ion validation .
Advanced: Stereochemical Resolution
Q. Q: How are ambiguities in stereochemical assignments resolved for complex intermediates?
A: Advanced methods include:
- X-ray crystallography : Definitive confirmation of absolute configuration, as used for related pyrrolidine derivatives .
- NOESY NMR : Spatial proximity analysis of protons to distinguish diastereomers .
- Computational modeling : DFT calculations to predict and compare experimental NMR chemical shifts .
Basic Biological Activity
Q. Q: What are the known biological targets or activities associated with this compound?
A: While direct data is limited, structurally related fluorobenzenesulfonyl-pyrrolidine derivatives exhibit:
- Enzyme inhibition : Activity against proteases or kinases due to sulfonamide interactions with catalytic sites .
- Anticancer potential : NIH-funded studies highlight analogs targeting cancer cell proliferation pathways .
Advanced: Analog Design
Q. Q: How can analogs be designed to enhance bioavailability or target specificity?
A: Strategies include:
- Side-chain modification : Introducing polar groups (e.g., carboxylates) to improve solubility .
- Isosteric replacement : Substituting the fluorobenzenesulfonyl group with trifluoromethanesulfonyl for enhanced metabolic stability .
- Prodrug approaches : Esterification of the hydroxymethyl group for controlled release .
Basic Handling and Storage
Q. Q: What are the critical storage conditions for this compound?
A:
- Temperature : Store at −20°C in airtight containers to prevent hydrolysis .
- Light sensitivity : Protect from UV exposure to avoid sulfonamide bond degradation .
- Humidity control : Use desiccants (e.g., silica gel) due to hygroscopic hydroxymethyl groups .
Advanced: Intermediate Handling
Q. Q: How should hygroscopic or reactive intermediates (e.g., hydroxymethyl precursors) be managed?
A:
- Inert atmosphere : Conduct reactions under argon/nitrogen to prevent oxidation .
- Immediate derivatization : Convert unstable intermediates to protected forms (e.g., Fmoc esters) .
- Low-temperature work : Perform purification steps at ≤4°C to minimize degradation .
Data Contradictions
Q. Q: How are discrepancies in spectral data (e.g., NMR shifts) resolved?
A:
- Cross-validation : Compare data with structurally characterized analogs (e.g., X-ray-confirmed derivatives) .
- Parameter adjustment : Optimize NMR solvent (e.g., D₂O vs. CDCl₃) to resolve overlapping peaks .
- Collaborative analysis : Share raw data with crystallography facilities for alignment with computed spectra .
Analytical Method Development
Q. Q: How are enantiomeric impurities quantified during quality control?
A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
